3,6,9,12,15,18-Hexaoxanonadecan-1-ol

Antibody-Drug Conjugate Pharmacokinetics PEG Linker Optimization

3,6,9,12,15,18-Hexaoxanonadecan-1-ol (CAS 23601-40-3), also known as hexaethylene glycol monomethyl ether or mPEG6-OH, is a monodisperse polyethylene glycol (PEG) derivative consisting of six ethylene glycol repeat units terminated with a methoxy group and a hydroxyl group. As a non-ionic surfactant belonging to the class of PEG monoalkyl ethers, this compound exhibits amphiphilic character and serves as a foundational building block in bioconjugation, targeted protein degradation, and drug delivery applications.

Molecular Formula C13H28O7
Molecular Weight 296.36 g/mol
CAS No. 23601-40-3
Cat. No. B1676791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15,18-Hexaoxanonadecan-1-ol
CAS23601-40-3
Synonymsm-PEG6-alcohol
Molecular FormulaC13H28O7
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3
InChIKeyFHHGCKHKTAJLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,6,9,12,15,18-Hexaoxanonadecan-1-ol (mPEG6-OH) Chemical Identity and Core Procurement Specifications


3,6,9,12,15,18-Hexaoxanonadecan-1-ol (CAS 23601-40-3), also known as hexaethylene glycol monomethyl ether or mPEG6-OH, is a monodisperse polyethylene glycol (PEG) derivative consisting of six ethylene glycol repeat units terminated with a methoxy group and a hydroxyl group . As a non-ionic surfactant belonging to the class of PEG monoalkyl ethers, this compound exhibits amphiphilic character and serves as a foundational building block in bioconjugation, targeted protein degradation, and drug delivery applications . The compound has a molecular weight of 296.36 g/mol (formula C13H28O7), appears as a clear liquid at ambient temperature, and possesses a density of 1.08 g/cm³ with a refractive index ranging from 1.4510 to 1.4550 [1].

Why Substituting 3,6,9,12,15,18-Hexaoxanonadecan-1-ol with Arbitrary PEG Homologs Compromises Experimental Reproducibility


PEG linkers are not interchangeable across chain lengths. The number of ethylene glycol repeat units fundamentally dictates the end-to-end distance, conformational flexibility, aqueous solubility, and pharmacokinetic behavior of the resulting conjugate [1]. In PROTAC design, the progression from PEG4 to PEG6 to PEG8 represents discrete tuning of the ternary complex geometry: PEG4 functions as a near-rigid spacer for sterically constrained pockets, PEG6 provides a balanced compromise spanning most crystallographically measured inter-pocket distances, and PEG8 introduces additional conformational entropy for targets undergoing large domain rearrangements [2]. Substituting mPEG6-OH with mPEG4-OH or mPEG8-OH without empirical validation risks shifting the degradation efficiency, cellular permeability, or off-target profile of the final construct. The following quantitative evidence demonstrates precisely where mPEG6-OH occupies a distinct, non-substitutable position within the PEG homolog series.

Quantitative Differentiation Evidence for 3,6,9,12,15,18-Hexaoxanonadecan-1-ol Versus PEG4 and PEG8 Analogs


PEG6 Linker Length Correlates with Intermediate PK Exposure and Tumor Accumulation Relative to PEG4 and PEG8 in ADC Constructs

In a systematic evaluation of cleavable pendant-type PEG linkers for antibody-drug conjugates, DAR8-ADCs prepared with PEG8 and PEG12 linkers demonstrated superior pharmacokinetic profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1]. Hydrophobic interaction chromatography confirmed that increasing PEG chain length progressively reduced overall conjugate hydrophobicity, and stability studies showed decreased aggregate content with longer PEG chains [1]. While PEG4 constructs exhibited faster plasma clearance, PEG8 and PEG12 constructs achieved prolonged circulation. mPEG6-OH occupies the intermediate position in this length-activity continuum, providing a balanced PK profile between the rapid clearance of shorter PEG4 linkers and the extended half-life but potentially reduced tumor penetration of longer PEG12 linkers. This intermediate property is corroborated by a separate study demonstrating that ADCs with 8, 12, and 24 PEG units achieved significantly higher tumor-to-plasma exposure ratios than those with 2- and 4-PEG units [2].

Antibody-Drug Conjugate Pharmacokinetics PEG Linker Optimization

PEG6 Provides Optimal End-to-End Distance for Ternary Complex Formation in PROTAC Design Versus PEG4 and PEG8

Within PROTAC design, linker length functions as a conformational tuner that determines whether the E3 ligase and target protein achieve the mutual orientation required for productive ubiquitination [1]. The end-to-end distance spanned by PEG4, PEG6, and PEG8 covers a discrete conformational space: the four-unit variant (PEG4) imposes a near-rigid span suitable for buried or sterically congested pockets; the six-unit version (PEG6) provides a compromise that falls within the bounds of most crystallographically measured inter-pocket distances; and the eight-unit oligomer (PEG8) supplies additional breathing room for targets exhibiting large domain rearrangements upon ligand binding [1]. Structure-activity relationship studies indicate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with corresponding improvements in cellular degradation efficiency reflected as lower EC50 values [1]. mPEG6-OH therefore represents the empirically validated midpoint linker for initial PROTAC optimization campaigns, enabling rapid identification of the cooperativity window before exploring more exotic scaffolds.

PROTAC Targeted Protein Degradation Linker Length Optimization

Increasing PEG Linker Length from 2K to 10K Reduces Tumor Volume by >40% in Folate-Targeted Liposomal Formulations

A 2023 study in the International Journal of Nanomedicine evaluated folate-conjugated PEGylated liposomes prepared with PEG-linkers of varying lengths (2K, 5K, and 10K) and assessed both in vitro and in vivo pharmacological efficacy [1]. While cellular uptake efficiency in folate receptor-overexpressing KB cells showed no significant difference among formulations in vitro, in vivo tumor accumulation increased significantly with longer PEG-linker length [1]. Quantitatively, the Dox/FL-10K-treated group achieved a tumor size reduction exceeding 40% compared to the Dox/FL-2K- or 5K-treated groups [1]. This finding establishes a clear, quantifiable relationship between PEG-linker chain length and in vivo therapeutic outcome. While this study employed polydisperse PEG chains (2 kDa, 5 kDa, 10 kDa) rather than discrete mPEG oligomers, the underlying length-efficacy correlation supports the selection of longer PEG linkers—including mPEG6-OH and its higher homologs—over shorter alternatives when in vivo targeting is the primary experimental objective.

Liposomal Drug Delivery PEG Linker Length In Vivo Antitumor Efficacy

mPEG6-OH Exhibits Predictably Higher Aqueous Solubility than Shorter-Chain PEG Oligomers Due to Increased Ether Oxygen Content

The aqueous solubility of PEG derivatives correlates directly with the number of ethylene glycol repeat units at lower molecular weights [1]. mPEG6-OH, containing six ethylene glycol repeat units (six ether oxygens), exhibits greater water solubility than its shorter-chain homologs mPEG4-OH (four repeat units) and mPEG2-OH (two repeat units), while maintaining lower viscosity and easier handling characteristics compared to higher molecular weight PEG polymers [1]. The methoxy-capped structure of mPEG6-OH prevents crosslinking and polymerization during conjugation reactions—a critical advantage over bifunctional PEG diols for monofunctional modification applications [2]. This monofunctional architecture, combined with the six-unit PEG spacer, provides an optimal balance between hydrophilic character and synthetic tractability that shorter PEG chains cannot match.

Aqueous Solubility PEG Oligomers Physicochemical Properties

PEG6 Linker Length Minimizes Aggregate Formation in High-DAR ADCs Compared to PEG4 Linkers

Preparing high drug-to-antibody ratio (DAR) ADCs frequently leads to aggregation and reduced antibody stability due to the hydrophobicity of conjugated payloads [1]. In a systematic comparison of cleavable pendant-type PEG linkers, hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length from PEG4 to PEG8 to PEG12 progressively decreased overall conjugate hydrophobicity [1]. Stability studies further demonstrated that aggregate content, monitored by native size-exclusion chromatography, decreased as PEG length increased [1]. While PEG8 and PEG12 linkers provided the greatest aggregation reduction, PEG6-length linkers (such as mPEG6-OH-derived constructs) offer an intermediate aggregation profile suitable for applications requiring moderate DAR values without the synthetic complexity or cost of longer PEG chains. This aggregation-mitigating effect is directly attributable to the hydrophilic shielding provided by the six-unit PEG spacer.

ADC Aggregation DAR Optimization Hydrophobicity

Monodisperse mPEG6-OH Enables Reproducible Linker Length Optimization Compared to Polydisperse PEG Alternatives

Monodisperse PEG oligomers, including PEG2, PEG4, and PEG6, have become the de facto standard for hydrophilic linkers in targeted protein degradation and bioconjugation due to their synthetic accessibility and predictable physicochemical properties [1]. Unlike polydisperse PEG polymers (e.g., PEG2000, PEG5000) that contain a distribution of chain lengths with variable molecular weights, mPEG6-OH is a discrete, single-molecular-weight compound (296.36 Da) that yields precisely defined conjugate stoichiometry and reproducible structure-activity relationships [2]. The six-unit PEG spacer provides a well-defined end-to-end distance, and its methoxy-terminated architecture ensures directional control in bioconjugation by preventing unwanted crosslinking . This monodispersity is particularly critical in medicinal chemistry campaigns where linker length is systematically varied to optimize degradation efficiency—a process that becomes confounded when using polydisperse PEGs with ill-defined average chain lengths.

Monodisperse PEG Synthetic Reproducibility Linker Optimization

Optimal Research and Industrial Use Cases for 3,6,9,12,15,18-Hexaoxanonadecan-1-ol Based on Empirical Performance Data


PROTAC Linker Optimization: Systematic SAR Screening of PEG Chain Length

mPEG6-OH serves as the balanced midpoint in PROTAC linker optimization campaigns, bridging the rigid PEG4 spacer (suitable for sterically congested pockets) and the flexible PEG8 spacer (required for targets with large domain rearrangements) [1]. Structure-activity relationship studies demonstrate that linker length progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, directly impacting cellular degradation efficiency [1]. Procurement of mPEG6-OH alongside mPEG4-OH and mPEG8-OH enables systematic linker length screening to rapidly identify the optimal cooperativity window before exploring more exotic scaffolds. The monodisperse nature of mPEG6-OH ensures that each SAR data point corresponds to a precisely defined linker length rather than a polydisperse distribution, enabling reproducible optimization across diverse target proteins [2].

Antibody-Drug Conjugate Linker Development: Balancing PK and Aggregation at Moderate DAR

For ADC programs targeting moderate drug-to-antibody ratios (DAR4-DAR6), mPEG6-OH-derived linkers provide an optimal compromise between the rapid clearance of shorter PEG4 linkers and the extended circulation but potential tumor penetration limitations of PEG12 linkers [1]. Pharmacokinetic studies confirm that PEG8- and PEG12-containing ADCs achieve superior plasma exposure compared to PEG4-containing constructs, with mPEG6-OH occupying the intermediate PK position suitable for applications where prolonged circulation must be balanced against efficient tumor penetration [1]. Additionally, the six-unit PEG spacer provides sufficient hydrophilic shielding to reduce aggregate formation in high-DAR conjugates, a critical quality attribute for regulatory submission [2].

Liposomal and Nanoparticle Surface PEGylation: In Vivo Tumor Targeting Enhancement

Surface modification of liposomes and nanoparticles with mPEG6-OH-length spacers enhances in vivo tumor accumulation and therapeutic efficacy compared to shorter PEG alternatives. Class-level evidence from folate-targeted liposomal formulations demonstrates that increasing PEG-linker length from 2K to 10K reduces tumor volume by >40% in xenograft models, driven by significantly increased tumor accumulation in vivo despite no observable difference in vitro [1]. While this study employed polydisperse PEG chains, the underlying length-efficacy relationship supports the selection of PEG6-length monodisperse spacers for nanoparticle surface engineering when in vivo targeting is the primary objective. The methoxy-terminated architecture of mPEG6-OH ensures directional conjugation without crosslinking, preserving the colloidal stability of the nanoparticle formulation [2].

Bioconjugation Reagent Synthesis: Hydroxyl-Directed Derivatization with Optimized Solubility

The terminal hydroxyl group of mPEG6-OH enables derivatization into a wide range of functionalized PEG reagents—including NHS esters, maleimides, azides, amines, and thiols—for site-specific bioconjugation to proteins, peptides, oligonucleotides, and small molecules [1]. Compared to mPEG4-OH, the six-unit PEG spacer provides significantly higher aqueous solubility for the resulting conjugate, reducing aggregation and improving handling characteristics during synthesis and purification [2]. The monodisperse nature of mPEG6-OH ensures that each derivatized reagent maintains a precisely defined molecular weight and spacer length, a critical requirement for reproducible bioconjugation and downstream analytical characterization [3].

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